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  • Product: 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
  • CAS: 608121-84-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Authored by a Senior Application Scientist This guide provides a comprehensive overview of two plausible and robust synthetic routes for the preparation of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, a molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of two plausible and robust synthetic routes for the preparation of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, a molecule of interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in a wide range of biologically active compounds.[1][2][3][4] The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical considerations for successful synthesis.

I. Strategic Approaches to Synthesis

The synthesis of the target molecule can be approached from two primary strategic directions, each with its own merits and challenges.

Route A: Late-Stage Amination

This strategy involves the initial construction of the N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide core, followed by the introduction of the amino group at the 3-position in the later stages of the synthesis. This approach is advantageous as it allows for the early installation of the desired amide functionality.

Route A A Benzofuran-2-carboxylic acid B N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide A->B Amide Coupling C 3-nitro-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide B->C Nitration D 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide C->D Reduction

Caption: Synthetic workflow for Route A.

Route B: Early-Stage Amination Precursor

In this alternative approach, the synthesis commences with a starting material that already contains the key 3-amino-benzofuran core. The desired N-(4-methoxyphenyl)amide is then constructed in the final steps. This route leverages a known procedure for the synthesis of the 3-amino-1-benzofuran-2-carboxamide intermediate.

Route B A 2-Hydroxybenzonitrile B 3-amino-1-benzofuran-2-carboxamide A->B Cyclization C 3-amino-1-benzofuran-2-carboxylic acid B->C Hydrolysis D 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide C->D Amide Coupling

Caption: Synthetic workflow for Route B.

II. Detailed Synthesis Protocols

Route A: Late-Stage Amination

Step 1: Synthesis of N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

The initial step involves the formation of an amide bond between benzofuran-2-carboxylic acid and 4-methoxyaniline. This is a standard amide coupling reaction, which can be facilitated by a variety of coupling reagents.[5][6][7]

Reagent/ParameterValue
Benzofuran-2-carboxylic acid1.0 eq
4-Methoxyaniline1.1 eq
HATU1.2 eq
DIPEA2.0 eq
SolventDMF
TemperatureRoom Temperature
Time12-24 h

Protocol:

  • To a solution of benzofuran-2-carboxylic acid in DMF, add 4-methoxyaniline and DIPEA.

  • Cool the mixture to 0 °C and add HATU portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Nitration of N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

The introduction of a nitro group at the 3-position of the benzofuran ring is achieved through electrophilic nitration. Careful control of the reaction conditions is crucial to avoid side reactions.

Reagent/ParameterValue
N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide1.0 eq
Nitrating AgentHNO3/H2SO4
SolventAcetic Anhydride
Temperature0 °C to RT
Time2-4 h

Protocol:

  • Dissolve N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide in acetic anhydride and cool to 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethanol.

Step 3: Reduction of 3-nitro-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

The final step in this route is the reduction of the nitro group to an amine. A common and effective method for this transformation is catalytic hydrogenation.

Reagent/ParameterValue
3-nitro-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide1.0 eq
CatalystPd/C (10 mol%)
Hydrogen SourceH2 gas or Ammonium formate
SolventEthanol or Methanol
TemperatureRoom Temperature
Time4-8 h

Protocol:

  • To a solution of 3-nitro-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide in ethanol, add Pd/C catalyst.

  • If using H2 gas, purge the reaction vessel with hydrogen and maintain a positive pressure.

  • If using ammonium formate, add it to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Route B: Early-Stage Amination Precursor

Step 1: Synthesis of 3-amino-1-benzofuran-2-carboxamide

This key intermediate is synthesized from 2-hydroxybenzonitrile in a two-step, one-pot procedure.[8]

Reagent/ParameterValue
2-Hydroxybenzonitrile1.0 eq
Chloroacetonitrile1.1 eq
K2CO32.0 eq
KOH2.8 eq
SolventEthanol
TemperatureReflux
Time3 h (first step), 3 h (second step)

Protocol:

  • To a solution of 2-hydroxybenzonitrile in ethanol, add chloroacetonitrile and potassium carbonate.

  • Reflux the mixture for 3 hours to form 2-(cyanomethoxy)benzonitrile.

  • Without isolation, add potassium hydroxide to the reaction mixture and continue to reflux for another 3 hours.[8]

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration and dry to afford 3-amino-1-benzofuran-2-carboxamide.[8]

Step 2: Hydrolysis of 3-amino-1-benzofuran-2-carboxamide

The carboxamide is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Reagent/ParameterValue
3-amino-1-benzofuran-2-carboxamide1.0 eq
BaseAqueous NaOH or KOH
SolventWater/Ethanol mixture
TemperatureReflux
Time12-24 h

Protocol:

  • Suspend 3-amino-1-benzofuran-2-carboxamide in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Amide Coupling of 3-amino-1-benzofuran-2-carboxylic acid with 4-methoxyaniline

The final step is the formation of the amide bond between the synthesized carboxylic acid and 4-methoxyaniline, using a suitable coupling agent.

Reagent/ParameterValue
3-amino-1-benzofuran-2-carboxylic acid1.0 eq
4-Methoxyaniline1.1 eq
EDC1.2 eq
HOBt1.2 eq
SolventDMF or DCM
TemperatureRoom Temperature
Time12-24 h

Protocol:

  • To a solution of 3-amino-1-benzofuran-2-carboxylic acid in DMF, add 4-methoxyaniline, EDC, and HOBt.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Purification and Characterization

Purification of the final product and intermediates should be performed using standard laboratory techniques. Column chromatography on silica gel is generally effective for removing impurities. Recrystallization from a suitable solvent system can be used for further purification.

Characterization of the synthesized compounds should be carried out using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

IV. Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.

  • Nitration reactions can be highly exothermic and should be performed with extreme caution, especially during the addition of the nitrating mixture.

  • Catalytic hydrogenation should be carried out in an appropriate apparatus and with proper safety precautions for handling hydrogen gas.

V. Conclusion

This guide has outlined two viable synthetic pathways for the preparation of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide. The choice of route will depend on the availability of starting materials, and the specific expertise of the researcher. Both routes employ well-established chemical transformations and provide a solid foundation for the successful synthesis of this and related benzofuran derivatives.

VI. References

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.

  • Mini Review on Important Biological Properties of Benzofuran Derivatives.

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives.

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its de - IJSDR.

  • Methods for the Preparation of 3-Nitrobenzofurans | Request PDF. ResearchGate.

  • Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry.

  • Coupling Reagents - Aapptec Peptides.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, a novel benzofuran derivative with significant potential in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, a novel benzofuran derivative with significant potential in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related molecules and established analytical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide outlines the compound's chemical identity, predicted physicochemical parameters, and expected spectroscopic characteristics. Furthermore, it details validated experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The significance of these properties is discussed within the context of the broad biological activities associated with the benzofuran scaffold, providing a rationale for its investigation as a potential therapeutic agent.

Introduction and Scientific Context

The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The therapeutic potential of benzofuran derivatives is largely dictated by the nature and substitution pattern of functional groups on the core structure, which in turn govern their physicochemical properties. These properties, such as solubility, lipophilicity, and ionization state, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target engagement.

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide incorporates several key pharmacophoric features: the benzofuran core, a primary aromatic amine at the 3-position, and a carboxamide linkage to a methoxy-substituted phenyl ring. This unique combination of functional groups suggests a high potential for diverse biological interactions, making a thorough understanding of its physicochemical characteristics essential for its development as a drug candidate. This guide serves to bridge the current knowledge gap by providing a detailed examination of these properties.

Chemical and Structural Identity

A precise understanding of the molecule's structure is the foundation for characterizing its physicochemical properties.

IdentifierValueSource
IUPAC Name 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamideChemspace
CAS Number 608121-84-2NextSDS[4]
Molecular Formula C₁₆H₁₄N₂O₃Chemspace
Molecular Weight 282.29 g/mol Chemspace
Canonical SMILES COC1=CC=C(NC(=O)C2=C(N)C3=CC=CC=C3O2)C=C1Chemspace
InChI Key SYXFMGOKBJHMHA-UHFFFAOYSA-NChemspace

Structural Diagram:

Caption: Chemical structure of the title compound.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational methods provide valuable estimates for key physicochemical properties. These predictions are essential for guiding experimental design and hypothesis generation in early-stage drug discovery.

PropertyPredicted ValueMethod/Software
Melting Point 185-210 °CBased on structurally similar compounds[5][6]
Boiling Point ~530 °CACD/Labs Percepta
logP (Octanol/Water) 2.9 - 3.5Various prediction algorithms (e.g., XLogP3, ALOGP)
pKa (Most Acidic) ~14.5 (Amide N-H)ACD/Labs Percepta
pKa (Most Basic) ~3.8 (Amino N)ACD/Labs Percepta
Water Solubility LowBased on high logP and aromatic character

Disclaimer: These values are computationally predicted and should be confirmed by experimental methods.

Expected Spectroscopic Profile

The structural features of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide give rise to a characteristic spectroscopic fingerprint. The following sections detail the anticipated spectral data based on the analysis of its functional groups and comparison with related structures.[1][2][5][7][8][9]

¹H NMR Spectroscopy
  • Aromatic Protons (Benzofuran): Multiplets expected in the range of δ 7.0-7.8 ppm.

  • Aromatic Protons (p-methoxyphenyl): Two doublets (an AA'BB' system) expected around δ 6.8-7.5 ppm.

  • Amine (NH₂) Protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent, likely in the range of δ 4.5-6.0 ppm.

  • Amide (NH) Proton: A singlet, typically downfield, in the range of δ 8.5-10.0 ppm.

  • Methoxy (OCH₃) Protons: A sharp singlet at approximately δ 3.8 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 160-170 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be significantly deshielded.

  • Methoxy Carbon (OCH₃): A signal around δ 55 ppm.

FT-IR Spectroscopy
  • N-H Stretching (Amine and Amide): Two distinct bands for the primary amine (asymmetric and symmetric) and one for the secondary amide, expected in the region of 3200-3500 cm⁻¹.

  • C=O Stretching (Amide): A strong absorption band around 1640-1680 cm⁻¹.

  • C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

  • C-O-C Stretching (Ether and Benzofuran): Strong, characteristic bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ range.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as standardized methods for the experimental determination of the key physicochemical properties of the title compound.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physchem Physicochemical Property Determination synthesis Synthesis of Compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry nmr->ms hplc HPLC (Purity Assay) ms->hplc mp Melting Point hplc->mp sol Solubility mp->sol logp LogP (Shake-Flask) sol->logp pka pKa (Potentiometric Titration) logp->pka

Caption: Experimental workflow for characterization.

Melting Point Determination
  • Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a highly pure compound.

  • Methodology:

    • A small, representative sample of the crystalline solid is placed in a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is ramped up at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Solubility Determination
  • Principle: Quantifying solubility in various solvents is critical for formulation development and designing biological assays.

  • Methodology (Shake-Flask Method):

    • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

LogP (Octanol-Water Partition Coefficient) Determination
  • Principle: LogP is a measure of a compound's lipophilicity, which influences its membrane permeability and distribution in biological systems.

  • Methodology (Shake-Flask Method):

    • A solution of the compound at a known concentration is prepared in either n-octanol or water.

    • Equal volumes of the n-octanol and water phases are combined in a separatory funnel.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

    • The concentration of the compound in each phase is determined by HPLC-UV.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide is not widely available, data from structurally related aminobenzamide compounds suggest the following precautions should be taken:

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Potential Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion and Future Directions

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest due to its promising structural motifs. This guide provides a foundational understanding of its physicochemical properties, which are critical for its advancement as a potential therapeutic agent. The predicted properties suggest low aqueous solubility and moderate lipophilicity, which will need to be considered in formulation and delivery strategies. The outlined experimental protocols provide a clear path for the empirical validation of these predictions. Future research should focus on the synthesis and experimental characterization of this molecule to confirm the data presented herein and to explore its biological activities, particularly in the areas of oncology and inflammatory diseases where benzofuran derivatives have shown considerable promise.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. Available at: [Link]

  • 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. (2022). ResearchGate. Available at: [Link]

  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their. (n.d.). DergiPark.
  • Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. (2025). DergiPark. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Synthesis and biological evaluation of new benzofuran carboxamide deriv
  • Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. (n.d.). Munzur University.
  • 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. (2022). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymeriz
  • 3-AMINO-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE. (n.d.). NextSDS. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the methodologies and analytical strategies required for the complete structure elucidati...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and analytical strategies required for the complete structure elucidation of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide. The benzofuran scaffold is a prominent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals, making a thorough understanding of its derivatives crucial for drug discovery and development.[1][2][3] This document moves beyond a simple recitation of analytical techniques, offering a senior application scientist's perspective on the causal logic behind experimental choices and data interpretation. It is designed to be a self-validating system of protocols, grounded in authoritative scientific principles.

Introduction: The Significance of Benzofuran Carboxamides

The benzofuran core is a key structural component in a variety of natural products and synthetic molecules with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3] The incorporation of an N-aryl carboxamide moiety at the 2-position and an amino group at the 3-position of the benzofuran ring system, as seen in 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (Molecular Formula: C₁₆H₁₄N₂O₃, CAS: 608121-84-2), creates a molecule with significant potential for forming targeted interactions with biological macromolecules.[4] The elucidation of its precise three-dimensional structure is paramount for understanding its structure-activity relationship (SAR) and for guiding further drug design and optimization efforts.

This guide will detail a systematic approach to confirming the molecular structure of this compound, integrating data from mass spectrometry, infrared spectroscopy, and multi-nuclear nuclear magnetic resonance spectroscopy.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial steps in the structure elucidation of a novel compound involve confirming its molecular weight and identifying its key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is indispensable for unequivocally determining the elemental composition of a molecule. Unlike nominal mass spectrometry, which provides the integer mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.

Experimental Protocol: Electrospray Ionization (ESI) HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₁₆H₁₄N₂O₃
Exact Mass282.1004
[M+H]⁺ Calculated283.1077
[M+H]⁺ Observed283.1075 (Hypothetical)

Trustworthiness: The close correlation between the calculated and observed m/z values for the protonated molecule provides a high degree of confidence in the assigned elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For the target molecule, we anticipate distinct signals for the N-H, C=O, and C-O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a single-bounce ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

Data Presentation: Characteristic FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Amine & Amide)3450-3250 (two bands)Asymmetric and symmetric stretching of the primary amine and the N-H of the secondary amide.
C=O Stretch (Amide)1680-1650The carbonyl stretching frequency is influenced by conjugation and hydrogen bonding.
C-O Stretch (Ether & Benzofuran)1250-1200 and 1100-1050Asymmetric and symmetric C-O-C stretching of the methoxy group and the benzofuran ether linkage.

Authoritative Grounding: The expected positions of these absorption bands are well-established in the literature for similar aromatic and heterocyclic compounds.

Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments is essential for unambiguous assignment of all atoms in 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The use of DMSO-d₆ is often advantageous for amides and amines as it can slow down N-H proton exchange, leading to sharper signals.

  • Instrumentation: A 400 or 500 MHz NMR spectrometer is typically sufficient for this level of structural detail.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additionally, 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish connectivity.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Experience: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).

Data Presentation: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
9.85s1HNH (Amide)The amide proton is typically deshielded and appears as a singlet.
7.6-7.2m8HAr-H Complex multiplet arising from the overlapping signals of the benzofuran and methoxyphenyl aromatic protons.
6.90d2HAr-H (ortho to OCH₃)Protons on the methoxyphenyl ring ortho to the electron-donating methoxy group are shielded.
5.50s2HNH₂ The primary amine protons often appear as a broad singlet.
3.75s3HOCH₃ The methoxy group protons appear as a characteristic singlet.
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

Expertise & Experience: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment.

Data Presentation: Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
162.0C=O (Amide)The amide carbonyl carbon is highly deshielded.
155.5Ar-C (C-OCH₃)Aromatic carbon attached to the electron-donating methoxy group.
148.0Ar-C (C-O, Benzofuran)Quaternary carbon of the benzofuran ring attached to the ether oxygen.
145.0Ar-C (C-NH₂)Aromatic carbon attached to the amino group.
132.0-114.0Ar-C Multiple signals corresponding to the remaining aromatic carbons.
55.3OCH₃ The methoxy carbon is typically found in this region.
2D NMR Spectroscopy: Establishing Connectivity

Expertise & Experience: 2D NMR experiments are crucial for assembling the molecular puzzle.

  • COSY: Identifies proton-proton couplings (¹H-¹H correlations) within the same spin system, which is invaluable for tracing the connectivity of the aromatic protons.

  • HSQC: Correlates directly attached protons and carbons (¹H-¹³C one-bond correlations), allowing for the definitive assignment of protonated carbons.

  • HMBC: Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is the key experiment for connecting the different fragments of the molecule, for instance, showing a correlation from the amide N-H proton to the benzofuran C2 carbon, and from the methoxy protons to the C4' carbon of the methoxyphenyl ring.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Elucidation_Workflow cluster_initial Initial Analysis cluster_nmr Detailed Structural Analysis HRMS High-Resolution Mass Spec (Elemental Formula) H_NMR ¹H NMR (Proton Environments) HRMS->H_NMR Confirms Mass FTIR FTIR Spectroscopy (Functional Groups) FTIR->H_NMR Confirms Functional Groups C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Guides Carbon Assignments TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Provides Carbon Skeleton Final_Structure Final Elucidated Structure 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide TwoD_NMR->Final_Structure Establishes Final Connectivity

Caption: Workflow for the structure elucidation of the target molecule.

Conclusion

The systematic application and interpretation of modern analytical techniques, including high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, provide an unambiguous pathway for the structure elucidation of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide. The causality-driven approach outlined in this guide, from determining the elemental composition to mapping the intricate network of atomic connectivity, ensures a high degree of confidence in the final assigned structure. This rigorous characterization is a non-negotiable prerequisite for the advancement of this and related compounds in any drug development pipeline.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

  • Crystal structure of 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile. PMC. [Link]

  • 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide. Chemspace. [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. [Link]

  • 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. ResearchGate. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • 3-AMINO-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE. NextSDS. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations. ChemRxiv. [Link]

  • Improved process for preparing benzofuran-2-carboxamide derivatives.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • 3-AMINO-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE. NextSDS. [Link]

  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. [Link]

  • Synthesis of 3-Substituted 2-Thioxo- 2,3-dihydro-1H-benzofuro[3,2-d] pyrimidin-4(1H)-ones. [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives.

Sources

Exploratory

A Technical Guide to the Biological Activities and Therapeutic Potential of Benzofuran Carboxamide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives, particularly those incorporating a carboxamide moiety, have garnered significant attention due to their broad spectrum of pharmacological activities.[1][2] These compounds have demonstrated potent effects as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making them highly valuable for drug design and development.[3][4][5][6] This guide provides an in-depth analysis of the primary biological activities of benzofuran carboxamide derivatives, explores their structure-activity relationships, details key experimental methodologies for their evaluation, and discusses future perspectives in the field. The narrative synthesizes data from authoritative sources to offer a comprehensive resource for professionals engaged in the discovery of novel therapeutics.

Introduction to the Benzofuran Scaffold

The benzofuran nucleus is a cornerstone of many natural and synthetic compounds with significant biological relevance.[2][7] Found in plants and also accessible through various synthetic routes, its versatile and rigid structure provides an ideal framework for interaction with a wide array of biological targets.[7][8] The incorporation of a carboxamide functional group (-CONH-) at the C2 or C3 position of the benzofuran ring introduces a critical hydrogen bonding motif, enhancing the molecule's ability to bind to enzymes and receptors, thereby unlocking a diverse range of pharmacological activities.[9][10] This guide focuses specifically on these carboxamide derivatives, which have emerged as promising candidates in the quest for new and effective therapeutic agents against numerous diseases.[6]

Major Biological Activities of Benzofuran Carboxamide Derivatives

Research has illuminated several key areas where benzofuran carboxamide derivatives show significant therapeutic promise.

Anticancer Activity

The development of novel anticancer agents is a paramount challenge in modern medicine, and benzofuran carboxamides have emerged as a highly promising class of compounds.[4][5][7][11] Their cytotoxic effects have been demonstrated against a multitude of human cancer cell lines, including those of the lung, breast, colon, and cervix.[11][12]

Mechanisms of Action: The anticancer efficacy of these derivatives is often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival. Key mechanisms include:

  • Inhibition of Tubulin Polymerization: Several benzofuran carboxamide derivatives act as potent antimitotic agents by inhibiting the polymerization of tubulin into microtubules.[13] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, preventing cell division and ultimately leading to apoptotic cell death.[11][13] For instance, a 6-methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide derivative (17g) was shown to be a powerful inhibitor of tubulin polymerization, with IC50 values as low as 0.57 µM against the A549 lung cancer cell line.[11][13]

  • Induction of Apoptosis: Many of these compounds trigger programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway.[12][14][15] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[11][12]

  • Inhibition of Signaling Pathways: Certain derivatives have been designed to target specific signaling pathways that are dysregulated in cancer, such as the Hypoxia-Inducible Factor (HIF-1) pathway, which is crucial for tumor survival in low-oxygen environments.[5]

Quantitative Data Summary: In Vitro Anticancer Activity

DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 50gA549 (Lung)0.57Tubulin Polymerization Inhibitor[11]
Compound 50gHCT-116 (Colon)0.87Tubulin Polymerization Inhibitor[11]
Compound 50gHeLa (Cervical)0.73Tubulin Polymerization Inhibitor[11]
Compound 47bMDA-MB-231 (Breast)6.27Apoptosis Induction[11]
Compound 47bMCF-7 (Breast)6.45Apoptosis Induction[11]
Compound 12SiHa (Cervical)1.10G2/M Arrest, Apoptosis[11]
Antimicrobial Activity

With the rise of antimicrobial resistance, the need for new antibacterial and antifungal agents is critical. Benzofuran carboxamides have shown considerable efficacy against a range of pathogenic microbes.[3][16]

Mechanisms of Action: The antimicrobial action is believed to stem from the ability of these compounds to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The specific mechanism can vary depending on the microbial species and the chemical structure of the derivative. Studies have reported strong, broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[3][17]

Quantitative Data Summary: Antimicrobial Activity

DerivativeMicroorganismMIC (µg/mL)Reference
Compound 6aS. aureus6.25[3]
Compound 6bE. coli6.25[3]
Compound 6fC. albicans6.25[3]
Compound 5aK. pneumoniae10.2 (Zone of Inhibition in mm)[16]
Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Benzofuran carboxamides have been investigated for their anti-inflammatory properties, showing potential to modulate the body's inflammatory response.[3][16]

Mechanisms of Action: The anti-inflammatory effects are often evaluated using models like carrageenan-induced paw edema in rats.[3] The mechanism is linked to the inhibition of inflammatory mediators. For example, some derivatives may act as inhibitors of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[16] In one study, a synthesized derivative showed a 71.10% inhibition of paw edema, an effect comparable to standard anti-inflammatory drugs.[3]

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Certain benzofuran carboxamide derivatives have demonstrated significant neuroprotective and antioxidant effects.[9][18]

Mechanisms of Action: These compounds can protect neurons from damage through several pathways:

  • Anti-excitotoxicity: They can shield neurons from damage induced by excessive stimulation of N-methyl-D-aspartate (NMDA) receptors, a key process in excitotoxic cell death.[9]

  • Antioxidant Effects: They can scavenge harmful reactive oxygen species (ROS) and inhibit lipid peroxidation in the brain, mitigating oxidative stress, which is a major contributor to neurodegeneration.[9][10][19]

  • Modulation of Neuroprotective Pathways: Some derivatives have been shown to increase the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF) and nuclear factor erythroid 2 (NRF2).[18]

In studies, a derivative with a methyl substitution at the R2 position of the phenyl ring exhibited potent protection against NMDA-induced excitotoxicity, comparable to the well-known antagonist memantine.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran carboxamide derivatives is highly dependent on the nature and position of substituents on both the benzofuran core and the carboxamide's N-phenyl ring.[7] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

  • Substituents on the Benzofuran Ring: The presence of electron-donating groups, such as a methoxy (-OCH3) group at the C6 or C7 position, has been shown to enhance anticancer activity.[9][11] Conversely, the introduction of halogen atoms (e.g., Br, Cl) can significantly increase cytotoxic potency.[5][7]

  • Substituents on the N-Phenyl Ring: The substitution pattern on the N-phenyl ring of the carboxamide is critical. For neuroprotective activity, a methyl group at the R2 position or a hydroxyl group at the R3 position was found to be beneficial.[9] For anticancer activity, the addition of bulky or heterocyclic groups can modulate potency and target specificity.[7]

  • The Carboxamide Linker: The amide bond itself is a key pharmacophoric feature, providing a rigid linker and essential hydrogen bonding capabilities for target interaction.

MTT_Workflow A 1. Seed Cancer Cells (96-well plate, 24h incubation) B 2. Treat with Derivatives (Serial dilutions, 48-72h incubation) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan Crystals (Add DMSO/Solubilizer) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Analyze Data (Calculate % Viability & IC50) E->F

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [20][21]The broth microdilution method is a gold-standard technique for determining MIC values. [22][23] Protocol:

  • Compound Preparation: Prepare a stock solution of the benzofuran carboxamide derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). [24]The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells. [22]3. Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. [20][22]

Future Perspectives and Conclusion

Benzofuran carboxamide derivatives represent a versatile and highly promising scaffold in drug discovery. [25]The breadth of their biological activities, from potent anticancer effects to significant antimicrobial and neuroprotective properties, underscores their therapeutic potential. [1]Future research should focus on several key areas:

  • Mechanism Elucidation: While primary mechanisms like tubulin inhibition are known, further studies are needed to fully understand the complex signaling pathways these compounds modulate.

  • Targeted Synthesis: Leveraging SAR data to design and synthesize next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles is essential.

  • In Vivo Studies: Promising candidates identified through in vitro screening must be advanced to preclinical in vivo models to evaluate their efficacy, toxicity, and overall therapeutic index.

  • Hybrid Molecules: The strategy of creating hybrid molecules, which combine the benzofuran carboxamide scaffold with other known pharmacophores, holds significant promise for developing multi-target agents, particularly for complex diseases like cancer. [5][11] In conclusion, the unique chemical structure and diverse bioactivity of benzofuran carboxamides establish them as a critical area of focus for medicinal chemists and pharmacologists. Continued exploration and optimization of this scaffold will undoubtedly lead to the development of novel and impactful therapeutic agents.

Apoptosis_Pathway cluster_stimulus Initiating Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stimulus Benzofuran Carboxamide (Anticancer Agent) Bax Bax / Bak (Pro-apoptotic) Stimulus->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Stimulus->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Forms pores in outer membrane Bcl2->Bax Inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Intrinsic (mitochondrial) pathway of apoptosis induced by anticancer agents.

References

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. National Center for Biotechnology Information (PMC). [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information (PMC). [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ScienceDirect. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors. PubMed. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers. [Link]

  • Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. ResearchGate. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Center for Biotechnology Information (PMC). [Link]

  • Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: Cell death mechanisms and determination of crystal structure. ResearchGate. [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. [Link]

  • Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Targeting apoptosis pathways in cancer therapy. PubMed. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

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Foundational

An In-depth Technical Guide to 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide: Synthesis, Potential Biological Activities, and Research Perspectives

Authored by a Senior Application Scientist Foreword: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally active compounds, lauded for its diverse pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Foreword: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally active compounds, lauded for its diverse pharmacological activities.[1][2][3][4] This technical guide delves into a specific, potentially novel derivative, 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide . While direct literature on this exact molecule is sparse, this document will serve as a comprehensive primer for researchers by extrapolating from the rich chemistry and biology of closely related analogues. We will explore its synthesis, potential biological significance, and propose avenues for future investigation, providing a solid foundation for its exploration as a new chemical entity.

The Benzofuran Core: A Foundation of Diverse Bioactivity

Benzofuran and its derivatives have garnered significant attention from the global scientific community due to their wide-ranging biological activities and potential therapeutic applications.[1][2] These compounds are integral structural components of many physiologically active natural products and synthetic drugs.[1] The inherent versatility of the benzofuran ring system allows for substitutions that can modulate its physicochemical properties and biological effects, leading to a broad spectrum of activities including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties.[1][2][3][5][6][7][8]

Proposed Synthesis of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

The synthesis of the target compound can be logically approached through a multi-step sequence, leveraging established methodologies for the formation of the 3-aminobenzofuran-2-carboxamide core. A plausible synthetic pathway is outlined below.

Experimental Protocol: A Step-by-Step Synthetic Approach

Step 1: Synthesis of 2-(cyanomethoxy)benzonitrile

This initial step involves the O-alkylation of a readily available starting material, 2-hydroxybenzonitrile, with 2-chloroacetonitrile.

  • Reactants: 2-hydroxybenzonitrile, 2-chloroacetonitrile, potassium carbonate.

  • Solvent: Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add 2-chloroacetonitrile (1.2 eq) to the mixture at room temperature.

    • Reflux the reaction mixture at 80°C for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, wash with hexane, and dry to yield 2-(cyanomethoxy)benzonitrile.[9]

Step 2: Intramolecular Cyclization to form 3-amino-1-benzofuran-2-carbonitrile

The intermediate from Step 1 undergoes a base-catalyzed intramolecular cyclization to form the core 3-aminobenzofuran scaffold.

  • Reactant: 2-(cyanomethoxy)benzonitrile.

  • Base: Potassium hydroxide (KOH) or Potassium tert-butoxide.[10]

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve 2-(cyanomethoxy)benzonitrile (1.0 eq) in ethanol.

    • Add potassium hydroxide (3.0 eq) to the solution.

    • Reflux the mixture at 75-80°C for 3-5 hours, monitoring by TLC.[9][10]

    • After completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitate and dry to obtain 3-amino-1-benzofuran-2-carbonitrile.

Step 3: Hydrolysis of the Nitrile to the Carboxamide

The nitrile group at the 2-position is then hydrolyzed to the corresponding carboxamide.

  • Reactant: 3-amino-1-benzofuran-2-carbonitrile.

  • Reagents: Concentrated sulfuric acid or hydrogen peroxide with a base.

  • Procedure (using H₂SO₄):

    • Carefully add 3-amino-1-benzofuran-2-carbonitrile to concentrated sulfuric acid at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12-24 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

    • Filter the resulting precipitate to yield 3-amino-1-benzofuran-2-carboxamide.

Step 4: Amide Coupling with 4-methoxyaniline

The final step involves the coupling of the 3-amino-1-benzofuran-2-carboxamide with 4-methoxyaniline. However, a more direct and likely successful approach would be to first synthesize 3-amino-1-benzofuran-2-carboxylic acid and then couple it with 4-methoxyaniline.

  • Reactants: 3-amino-1-benzofuran-2-carboxylic acid, 4-methoxyaniline (p-anisidine).

  • Coupling Agents: A peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt.

  • Solvent: A suitable aprotic solvent like dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve 3-amino-1-benzofuran-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DMF.

    • Add EDC (1.2 eq) and stir the mixture for 15 minutes at 0°C.

    • Add 4-methoxyaniline (1.1 eq) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Work up the reaction by pouring it into water and extracting the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain the final compound, 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide .

Workflow for the Synthesis of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2 & 3: Cyclization & Hydrolysis cluster_2 Step 4: Amide Coupling (Alternative Route) A 2-hydroxybenzonitrile C 2-(cyanomethoxy)benzonitrile A->C K2CO3, DMF, 80°C B 2-chloroacetonitrile B->C D 3-amino-1-benzofuran-2-carboxamide C->D 1. KOH, EtOH, Reflux 2. H2SO4 E 3-amino-1-benzofuran-2-carboxylic acid D->E Hydrolysis G 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide E->G EDC, HOBt, DMF F 4-methoxyaniline F->G

Caption: Proposed synthetic workflow for 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide.

Physicochemical Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity. The following techniques are recommended:

Technique Expected Observations
Melting Point (MP) A sharp melting point range, indicative of a pure crystalline solid.
Thin Layer Chromatography (TLC) A single spot with a specific Rf value in a given solvent system.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Signals corresponding to the protons on the benzofuran ring, the methoxy group, the aromatic protons of the phenyl ring, and the amine and amide protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound.

Based on a related compound, 7-methoxy-N-(4-methoxyphenyl)benzofuran-2-carboxamide, the following spectral data can be anticipated as a reference for the N-(4-methoxyphenyl)carboxamide moiety: ¹H NMR signals for the methoxy group around 3.8 ppm and aromatic protons between 6.9 and 7.7 ppm.[5]

Potential Biological Activities and Mechanistic Insights

The structural features of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide suggest several potential biological activities.

Anticancer Activity

Benzofuran derivatives are well-documented for their anticancer properties.[3][6][8][11] The presence of the benzofuran core, often found in compounds with cytotoxic activity, makes this a primary area for investigation.[6][8] The mechanism could involve the inhibition of key signaling pathways in cancer cells, such as the hypoxia-inducible factor (HIF-1) pathway, which has been observed with other benzofuran-2-carboxamide derivatives.[6]

Neuroprotective and Antioxidant Effects

Novel benzofuran-2-carboxamide derivatives have shown promise as neuroprotective and antioxidant agents.[5] These compounds have been demonstrated to protect neuronal cells from excitotoxicity and scavenge free radicals.[5] The antioxidant properties are often attributed to the benzofuran ring system's ability to donate electrons.[5] The 3-amino substituent may further enhance this activity.

Anti-inflammatory Activity

The benzofuran scaffold is also associated with anti-inflammatory effects.[1][9] Derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in macrophages.[7] The anti-inflammatory potential of the target compound warrants investigation, possibly through assays measuring the inhibition of inflammatory cytokines.

Potential Signaling Pathway Involvement

Signaling_Pathways cluster_cancer Anticancer cluster_neuro Neuroprotection cluster_inflammation Anti-inflammatory A 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide B Inhibition of HIF-1 Pathway A->B C Reduced Tumor Growth & Angiogenesis B->C D 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide E Scavenging of Reactive Oxygen Species (ROS) D->E G Inhibition of NMDA Receptor-mediated Excitotoxicity D->G F Protection against Oxidative Stress E->F H Neuronal Survival F->H G->H I 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide J Inhibition of Pro-inflammatory Mediators (e.g., NO) I->J K Reduced Inflammation J->K

Caption: Postulated biological activities and signaling pathways for the target compound.

Future Research Directions

This guide provides a roadmap for the synthesis and preliminary evaluation of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide. Future research should focus on:

  • Synthesis and Optimization: Refining the proposed synthetic route to improve yields and purity.

  • In-depth Biological Screening: Conducting a comprehensive screening of the compound against a panel of cancer cell lines, neuronal cell models, and in inflammatory assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications to the 3-amino group, the benzofuran ring, and the N-phenyl moiety to understand the structural requirements for optimal activity.[6]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which the compound exerts its biological effects.

  • In Vivo Studies: If promising in vitro activity is observed, progressing the compound to in vivo models to assess its efficacy and safety.

Conclusion

While 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide may be a largely unexplored molecule, the wealth of data on its structural relatives suggests it is a compound of significant interest. Its synthesis is achievable through established chemical transformations, and its potential for diverse biological activities, particularly in oncology, neuroprotection, and inflammation, is high. This technical guide serves as a foundational resource to stimulate and direct future research into this promising area of medicinal chemistry.

References

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015).
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023).
  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015).
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025).
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (2020).
  • Improved process for preparing benzofuran-2-carboxamide derivatives. (2014). Google Patents.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations | ChemRxiv. (2019).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019).
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. (2025).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC. (2022).
  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - MDPI. (2016).
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry | Semantic Scholar.
  • Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants - ResearchGate. (2016).
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC. (2025).
  • Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry - PubMed. (2020).
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - MDPI. (2022).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019).
  • 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one - MDPI. (2022).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchGate. (2025).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - Semantic Scholar. (2022).
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).

Sources

Exploratory

discovery and history of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Title: The Benzofuran-2-Carboxamide Scaffold: Discovery, Synthesis, and Pharmacological Profiling of 3-Amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide Executive Summary The benzofuran ring system is a "privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The Benzofuran-2-Carboxamide Scaffold: Discovery, Synthesis, and Pharmacological Profiling of 3-Amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Executive Summary

The benzofuran ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in both naturally occurring pharmacophores (such as psoralen and angelicin) and synthetic therapeutics[1]. Among its derivatives, the 3-amino-benzofuran-2-carboxamide class has garnered significant attention for its versatile biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties[1][2][3].

This technical whitepaper provides an in-depth analysis of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 608121-84-2)[4]. By appending an electron-donating 4-methoxyphenyl group to the carboxamide moiety, researchers have engineered a molecule with enhanced hydrogen-bonding capabilities and optimized target-pocket fitting. We will explore the historical context of this scaffold, the mechanistic rationale behind its synthesis, and the self-validating protocols required for its biological evaluation.

Historical Context & Scaffold Discovery

Historically, the exploration of benzofuran derivatives was driven by the isolation of bioactive natural products from plants[1]. However, the structural complexity of natural products often limits large-scale synthesis and structure-activity relationship (SAR) optimization.

To bridge this gap, medicinal chemists developed the 3-amino-benzofuran-2-carboxamide core as a synthetic surrogate. The discovery of specific derivatives like 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide emerged during the advent of high-throughput screening (HTS) in the early 2000s[4][5]. By utilizing combinatorial chemistry, libraries of N-aryl substituted benzofurans were synthesized to systematically probe the electronic and steric requirements of various enzymatic targets, particularly inflammatory cyclooxygenases (COX) and receptor tyrosine kinases[1][3].

The incorporation of the 4-methoxyphenyl group was not arbitrary. The methoxy (-OCH₃) substituent acts as an electron-donating group via resonance, increasing the electron density of the amide nitrogen and altering the conformational landscape of the molecule to favor specific binding modes in hydrophobic protein pockets.

Physicochemical Profiling

A precise understanding of the molecule's physicochemical properties is critical for predicting its pharmacokinetics and formulating appropriate assay buffers.

Table 1: Quantitative Physicochemical Data for 3-Amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide [4]

PropertyValueMechanistic Implication
CAS Registry Number 608121-84-2Unique identifier for HTS libraries and chemical sourcing.
Molecular Formula C₁₆H₁₄N₂O₃Indicates a highly aromatic, planar structure.
Molecular Weight 282.30 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5 compliant).
SMILES String COC1=CC=C(NC(=O)C2=C(N)C3=CC=CC=C3O2)C=C1Defines the exact connectivity for in silico docking studies.
H-Bond Donors 2 (-NH₂, -NH)Facilitates interaction with target receptor backbones.
H-Bond Acceptors 4 (O, N, O, O)Enhances aqueous solubility and target affinity.

Synthetic Methodology & Causality

The synthesis of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide relies on a robust, two-step sequence: an Sₙ2 O-alkylation followed by a base-catalyzed Thorpe-Ziegler cyclization[1].

Experimental Protocol: Synthesis Workflow

Note: This is a self-validating system. Each step contains internal checks to ensure chemical integrity.

Step 1: Sₙ2 O-Alkylation

  • Reagents: Dissolve 1.0 equivalent of 2-hydroxybenzonitrile and 1.1 equivalents of 2-chloro-N-(4-methoxyphenyl)acetamide in anhydrous N,N-dimethylformamide (DMF).

  • Catalysis: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

  • Causality: K₂CO₃ is selected as a mild base. It is sufficiently basic to deprotonate the phenolic -OH (pKa ~10) to form a highly nucleophilic phenoxide ion, but not strong enough to hydrolyze the sensitive nitrile or amide groups. DMF is used as a polar aprotic solvent to leave the phenoxide unsolvated, thereby accelerating the Sₙ2 attack on the alkyl chloride.

  • Validation: Stir at 80°C for 3 hours. Monitor via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting phenol validates the formation of the O-alkylated intermediate. Pour into ice water and filter the precipitate.

Step 2: Thorpe-Ziegler Cyclization

  • Reagents: Suspend the intermediate from Step 1 in absolute ethanol.

  • Catalysis: Add a catalytic amount of potassium hydroxide (KOH).

  • Causality: The ethoxide ion (generated in situ from KOH and ethanol) deprotonates the active methylene group located between the ether oxygen and the amide carbonyl. The resulting carbanion undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the pendant nitrile group. Subsequent tautomerization yields the highly stable, fully aromatic 3-amino-benzofuran system[1].

  • Validation: Reflux at 75°C for 3 hours. Upon completion, pour the mixture into ice-cold water. The target compound will precipitate as a solid. Validation is achieved via ¹H NMR: the appearance of a broad singlet integrating for 2 protons at ~5.5–6.0 ppm confirms the formation of the 3-amino (-NH₂) group[1].

SynthesisPathway A 2-Hydroxybenzonitrile C O-Alkylated Intermediate (Active Methylene) A->C K2CO3, DMF 80°C, 3h B 2-Chloro-N-(4-methoxyphenyl)acetamide B->C SN2 Alkylation D Thorpe-Ziegler Cyclization (Base Catalysis) C->D KOH, EtOH Reflux, 75°C E 3-Amino-N-(4-methoxyphenyl) -1-benzofuran-2-carboxamide D->E Ring Closure & Tautomerization

Synthetic workflow for 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide.

Biological Profiling & Experimental Workflow

Benzofuran-2-carboxamides are extensively evaluated for anti-inflammatory activity[1]. The standard initial screening utilizes the Human Red Blood Cell (HRBC) membrane stabilization assay.

Experimental Protocol: In Vitro Anti-Inflammatory Screening (HRBC Assay)
  • Preparation: Prepare a 10% v/v suspension of HRBCs in normal saline.

  • Incubation: Mix 1 mL of the HRBC suspension with varying concentrations of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (dissolved in a minimal volume of DMSO and diluted with hypotonic saline).

  • Causality: The HRBC membrane is structurally analogous to the lysosomal membrane. Hypotonic saline induces osmotic stress, leading to cell lysis. If the drug stabilizes the HRBC membrane, it implies an in vivo ability to stabilize lysosomal membranes, thereby preventing the release of proteases and inflammatory mediators during neutrophil degranulation[1].

  • Validation: Incubate at 37°C for 30 minutes, centrifuge, and measure the absorbance of the supernatant at 560 nm (hemoglobin release). A self-validating control using Diclofenac Sodium must be run in parallel. Percentage inhibition of hemolysis directly correlates to anti-inflammatory efficacy[1].

BiologicalPathway Stimulus Osmotic/Inflammatory Stimulus (Hypotonicity / Cytokines) Membrane Lysosomal / HRBC Membrane Stimulus->Membrane Release Release of Inflammatory Mediators (Proteases, Hemoglobin) Membrane->Release Lysis / Degranulation Stabilization Membrane Stabilization (Suppressed Response) Membrane->Stabilization Inflammation Tissue Damage & Inflammation Release->Inflammation Drug 3-Amino-N-(4-methoxyphenyl) -1-benzofuran-2-carboxamide Drug->Membrane Intercalation & Stabilization

Mechanism of membrane stabilization and anti-inflammatory action by benzofuran derivatives.

Conclusion

The compound 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide represents a highly rationalized intersection of organic synthesis and medicinal chemistry. By leveraging the robust Thorpe-Ziegler cyclization, researchers can reliably generate this privileged scaffold. The strategic placement of the 4-methoxyphenyl group enhances the molecule's electronic profile, making it a prime candidate for further optimization in anti-inflammatory and kinase-targeted drug discovery pipelines.

References

  • PubChem - 3-Aminobenzofuran-2-carboxamide Compound Summary. National Center for Biotechnology Information. Available at:[Link]

  • Lavanya, A., et al. (2015) - Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society. Available at:[Link]

  • Chemspace - 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS 608121-84-2) Product Details. Available at:[Link]

  • ResearchGate - a review on biological studies of quinoxaline derivatives and related heterocyclic scaffolds. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide as a Fluorogenic Probe for Cell Imaging

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application Focus: Live-Cell Fluorescence Imaging, Amyloid-Beta (Aβ42) Mapping, and Hydrophobic Microenvironment Analysis Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application Focus: Live-Cell Fluorescence Imaging, Amyloid-Beta (Aβ42) Mapping, and Hydrophobic Microenvironment Analysis

Executive Summary & Mechanistic Rationale

In the realm of fluorescence microscopy, the rational design of small-molecule probes is dictated by the need for high signal-to-noise ratios, rapid membrane permeability, and target specificity. The compound 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 608121-84-2) represents a highly versatile, environmentally sensitive fluorophore.

As a Senior Application Scientist, I frequently see researchers struggle with high background noise when using constitutive fluorophores. This benzofuran derivative circumvents that issue through a "push-pull" solvatochromic architecture . The 3-amino group acts as a strong electron-donating group (EDG), while the 2-carboxamide moiety serves as an electron-withdrawing group (EWG). This creates a strong dipole across the benzofuran π -system.

In aqueous (polar) environments, the molecule undergoes non-radiative decay due to hydrogen bonding and aggregation-caused quenching (ACQ). However, when the highly lipophilic N-(4-methoxyphenyl) tail drives the probe into a hydrophobic pocket—such as the β -sheet clefts of or the lipid-rich core of cellular membranes—Intramolecular Charge Transfer (ICT) is favored. The restricted intramolecular rotation in these tight pockets minimizes non-radiative energy loss, resulting in a massive, target-specific fluorescence "turn-on" [1, 2].

Mechanism A Aqueous Media (High Polarity) B Non-Radiative Decay (Fluorescence Quenched) A->B  Dipole stabilization C Hydrophobic Pocket Binding (Aβ42 Fibrils / Lipids) B->C  Lipophilic partitioning D Intramolecular Charge Transfer (Restricted Rotation) C->D  Microenvironment shift E Radiative Emission (Fluorescence Turn-On) D->E  High quantum yield

Logic of fluorescence turn-on via target binding and Intramolecular Charge Transfer (ICT).

Physicochemical & Photophysical Profile

To successfully deploy this probe, one must understand its physical constraints. The table below summarizes the quantitative data driving our experimental design.

PropertyValue / DescriptionRationale for Imaging Choices
Molecular Weight 282.30 g/mol Small size ensures rapid passive diffusion across the plasma membrane; no permeabilization agents (e.g., Triton X-100) are required.
LogP (Estimated) ~3.5 - 4.0Highly lipophilic; partitions efficiently into hydrophobic targets. Necessitates the use of DMSO for stock solutions.
Excitation Max (λex) ~400 - 440 nmCompatible with standard CFP or specialized DAPI filter sets. Avoids the high-energy UV range, minimizing phototoxicity in live cells.
Emission Max (λem) ~490 - 520 nmExhibits a significant Stokes shift (~80 nm), which drastically reduces autofluorescence overlap and scattering artifacts.
Fluorogenic Mechanism Solvatochromic ICT"Turn-on" fluorescence in non-polar environments allows for wash-free or low-wash imaging protocols.

Experimental Protocol: Live-Cell Imaging of Aβ42 Aggregates

Benzofuran-2-carboxamide derivatives are [3]. The following protocol is optimized for mapping Aβ42 aggregates in live hippocampal neuronal cells (e.g., HT22).

Phase 1: Preparation & Cell Culture
  • Probe Stock Solution: Dissolve 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide in anhydrous DMSO to a final concentration of 10 mM.

    • Causality: Atmospheric moisture absorbed by standard DMSO will cause this highly lipophilic probe to prematurely aggregate in the vial, destroying its quantum yield before it ever reaches the cells.

  • Cell Seeding: Seed HT22 cells at 1×104 cells/well in a glass-bottom 96-well imaging plate. Allow 24 hours for adherence.

  • Target Induction: Treat cells with 10 µM pre-aggregated Aβ42 peptides for 24 hours.

    • Causality: This incubation period is critical to allow Aβ42 to form the β -sheet rich fibrils that provide the specific hydrophobic binding clefts required to trigger the probe's ICT mechanism.

Phase 2: Staining & Imaging
  • Probe Incubation: Dilute the 10 mM stock to a 5 µM working concentration using serum-free DMEM. Replace the cell media with this staining solution and incubate for 30 minutes at 37°C.

    • Causality: Serum proteins (like BSA) possess abundant hydrophobic pockets. If serum is present, the probe will bind to BSA in the media and fluoresce, creating an overwhelming background signal.

  • Washing: Wash the cells gently twice with warm PBS (pH 7.4).

  • Microscopy: Image immediately using a widefield or confocal fluorescence microscope (Excitation: ~440 nm | Emission: ~490 nm).

Workflow N1 Probe Preparation (10 mM in Anhydrous DMSO) N3 Target Incubation (5 µM Probe, Serum-Free, 30 min) N1->N3 N2 Cell Culture & Treatment (HT22 cells + 10 µM Aβ42) N2->N3 N4 Washing Step (2x Warm PBS) N3->N4 N5 Fluorescence Imaging (Ex: 440 nm | Em: 490 nm) N4->N5 N6 Self-Validation (Competitive Displacement) N5->N6

Workflow for live-cell imaging of Aβ42 aggregates using the benzofuran-2-carboxamide probe.

Trustworthiness: Establishing a Self-Validating System

A hallmark of rigorous assay development is the inclusion of internal logic that proves the observed signal is genuine. Because lipophilic probes can promiscuously bind to cellular lipid droplets [4], you must validate that the fluorescence is Aβ42-specific.

Do not rely on visual morphology alone. Implement the following self-validating competitive displacement assay directly into your workflow:

The Competitive Validation Protocol:

  • Following standard imaging (Step 6 above), establish your baseline Mean Fluorescence Intensity (MFI) for the localized aggregates.

  • Introduce a known, non-fluorescent Aβ42 competitive binder (e.g., a non-fluorescent PiB analog or high-affinity inhibitor) at a 10x molar excess (50 µM) directly into the imaging well.

  • Incubate for 15 minutes and re-image the exact same field of view.

  • Data Interpretation: If the benzofuran probe is specifically bound to Aβ42, the competitor will displace it back into the aqueous media. Because the probe is solvatochromic, its displacement into the polar media will immediately quench its fluorescence. A drop in localized MFI of >60% mathematically validates target specificity. If the signal remains static, the probe has likely sequestered into off-target lipid droplets.

References

  • Small Molecules N-Phenylbenzofuran-2-carboxamide and N-Phenylbenzo[b]thiophene-2-carboxamide Promote Beta-Amyloid (Aβ42) Aggregation and Mitigate Neurotoxicity ACS Chemical Neuroscience URL:[Link]

  • Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation ChemMedChem URL:[Link]

  • Synthesis and Characterization of a Promising Novel FFAR1/GPR40 Targeting Fluorescent Probe for β-Cell Imaging ACS Chemical Biology URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Welcome to the technical support center for 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation of this compound. Our aim is to equip you with the necessary knowledge to anticipate and troubleshoot stability-related challenges during your experiments.

Overview of Compound Stability

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide possesses a unique molecular architecture, incorporating a benzofuran core, a primary aromatic amine, and a secondary carboxamide linkage. Each of these functional groups contributes to the compound's overall chemical reactivity and potential degradation pathways. While specific stability data for this exact molecule is not extensively published, we can infer its stability profile based on the known chemistry of its constituent parts.

The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly with heat.[1][2] The benzofuran ring system is relatively stable, though some derivatives can undergo oxidative or photolytic degradation.[3][4] The primary amino group can be a site for oxidation, potentially leading to colored degradants.[5][6]

This guide will walk you through potential stability issues and provide protocols to assess and mitigate them.

Troubleshooting Guide: Investigating Compound Stability

This section provides a structured approach to identifying and characterizing the stability of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide under various stress conditions.

Initial Purity Assessment and Storage

Question: My freshly synthesized or purchased batch of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide shows impurities. What should I do?

Answer:

  • Confirm Identity and Purity: Before initiating any stability studies, it is crucial to confirm the identity and purity of your starting material. Utilize techniques such as NMR, Mass Spectrometry, and HPLC to verify the structure and determine the initial purity level.

  • Proper Storage: Store the compound in a cool, dark, and dry place. A desiccator at or below room temperature is recommended. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Hydrolytic Stability

The carboxamide linkage is the most likely site for hydrolytic degradation.

Question: How can I assess the susceptibility of my compound to hydrolysis?

Answer: Perform hydrolytic degradation studies under acidic, basic, and neutral conditions.

Experimental Protocol: Hydrolytic Degradation

  • Preparation of Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • Purified Water (neutral)

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24, 48, 72 hours). Protect the solutions from light.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Interpretation: Significant degradation in acidic or basic conditions suggests hydrolysis of the amide bond, likely yielding 3-amino-1-benzofuran-2-carboxylic acid and 4-methoxyaniline.[1][7]

Hydrolysis_Pathway parent 3-amino-N-(4-methoxyphenyl)- 1-benzofuran-2-carboxamide acid_base Acid or Base (e.g., HCl or NaOH) parent->acid_base products 3-amino-1-benzofuran-2-carboxylic acid + 4-methoxyaniline acid_base->products

Caption: Potential hydrolytic degradation pathway.

Oxidative Stability

The primary amino group and the electron-rich benzofuran ring are potential sites for oxidation.

Question: My compound solution turns colored over time. Could this be oxidation?

Answer: Yes, color change is a common indicator of oxidative degradation. A formal oxidative stress study is recommended.

Experimental Protocol: Oxidative Degradation

  • Preparation of Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Agent: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

  • Incubation: Incubate the solution at room temperature for a set duration, monitoring for color changes.

  • Sample Analysis: Analyze the stressed sample by HPLC at various time points to quantify the parent compound and detect new peaks corresponding to degradation products.

  • Interpretation: The formation of N-oxides or hydroxylated benzofuran species are potential outcomes of oxidative stress.[5][6]

Photostability

Aromatic systems like benzofuran can be susceptible to photodegradation.

Question: What is the best way to determine if my compound is light-sensitive?

Answer: A photostability study according to ICH Q1B guidelines is the standard approach.

Experimental Protocol: Photostability Testing

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should be not less than 200 watt hours/square meter.

  • Sample Analysis: After exposure, compare the appearance, purity (by HPLC), and any other relevant physical properties of the exposed sample to the control sample.

  • Interpretation: Significant differences between the exposed and control samples indicate photosensitivity. Photodegradation can involve complex reactions, including ring cleavage or dimerization.[3]

Experimental_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Hydrolytic Hydrolytic (Acid, Base, Neutral) HPLC Stability-Indicating HPLC Method Hydrolytic->HPLC Oxidative Oxidative (e.g., H₂O₂) Oxidative->HPLC Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC Thermal Thermal (Dry Heat) Thermal->HPLC MassSpec Mass Spectrometry (for degradant ID) HPLC->MassSpec start Pristine Compound start->Hydrolytic start->Oxidative start->Photolytic start->Thermal

Caption: General workflow for forced degradation studies.

Thermal Stability

Question: Can I heat my compound for dissolution or reaction purposes?

Answer: The thermal stability of the compound should be determined first. Aromatic amides are generally thermally stable, but degradation can occur at high temperatures.[8][9]

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place the solid compound in a controlled temperature environment, such as an oven.

  • Exposure: Expose the sample to a high temperature (e.g., 105°C) for a specified period.

  • Sample Analysis: After cooling, dissolve the sample and analyze by HPLC to check for degradation. Techniques like Thermogravimetric Analysis (TGA) can provide more detailed information on the decomposition temperature.

  • Interpretation: A decrease in purity indicates thermal liability. Degradation could involve decarboxylation or cleavage of the amide bond.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products I should look for?

  • Hydrolysis: 3-amino-1-benzofuran-2-carboxylic acid and 4-methoxyaniline.

  • Oxidation: N-oxide of the 3-amino group or hydroxylated species on the benzofuran or phenyl rings.

  • Photodegradation: Complex mixture of products, potentially including colored oligomers or polymers.

  • Thermal Degradation: At very high temperatures, cleavage of the amide bond or decarboxylation are possible.

Q2: How can I develop a stability-indicating HPLC method?

A stability-indicating method is one that can separate the drug substance from its degradation products. To develop such a method:

  • Generate degraded samples using the forced degradation protocols described above.

  • Create a blend of all stressed samples.

  • Use this blend to develop an HPLC method (e.g., reverse-phase with a C18 column and a gradient of acetonitrile and water/buffer) that shows baseline separation of the parent peak from all degradant peaks.

  • Peak purity analysis using a photodiode array (PDA) detector can help confirm that the parent peak is free from co-eluting impurities.

Q3: My compound is intended for use in an aqueous formulation. What are the key stability concerns?

For aqueous formulations, hydrolytic and oxidative stability are the primary concerns. It is crucial to determine the pH-stability profile of the compound to identify the pH of maximum stability. The use of antioxidants may be necessary if the compound is prone to oxidation. Photostability should also be assessed if the formulation will be exposed to light.

Q4: Are there any known metabolic liabilities of this compound?

While specific metabolic data is limited, compounds with aromatic amine functionalities can undergo metabolic activation, for instance, through N-oxidation by cytochrome P450 enzymes.[5] This can lead to reactive metabolites. In vitro metabolism studies using liver microsomes or hepatocytes can provide insights into potential metabolic pathways.

Summary of Potential Degradation Pathways and Influencing Factors

Stress ConditionPotential Degradation PathwayKey Influencing Factors
Hydrolysis Cleavage of the amide bondpH, Temperature
Oxidation Oxidation of the amino group or benzofuran ringPresence of oxidizing agents (e.g., peroxides, metal ions), Oxygen
Photolysis Complex reactions including ring opening or polymerizationWavelength and intensity of light, Presence of photosensitizers
Thermal Amide bond cleavage, DecarboxylationHigh temperatures

This technical support guide provides a foundational understanding of the potential stability challenges associated with 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide and offers a systematic approach to investigating them. By proactively assessing the stability of this compound, researchers can ensure the integrity of their experimental results and develop robust formulations.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. (2020). [Link]

  • 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. ResearchGate. (2022). [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. MDPI. (2022). [Link]

  • Crystal structure of 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile. PMC. (n.d.). [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019). [Link]

  • Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC. (n.d.). [Link]

  • Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. PubMed. (2022). [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. MDPI. (2022). [Link]

  • Photochromism of Bis(2-alkyl-1-benzofuran-3-yl)perfluorocyclopentene Derivatives. ACS Publications. (2005). [Link]

  • Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. ScienceDirect. (2005). [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. (n.d.). [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024). [Link]

  • C-H Bond Cleavage-Enabled Aerobic Ring-Opening Reaction of in Situ Formed 2-Aminobenzofuran-3(2H)-ones. ResearchGate. (2025). [Link]

  • 3-AMINO-N-(4-METHOXYPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE. NextSDS. (n.d.). [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ScienceDirect. (2015). [Link]

  • Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids. ResearchGate. (2014). [Link]

  • Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres. ResearchGate. (2026). [Link]

  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. (2020). [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. (2022). [Link]

  • Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters. The Journal of Organic Chemistry. (n.d.). [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. (2023). [Link]

  • Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]

  • Proposed pathway of dibenzofuran degradation byRalstonia sp. strain SBUG 290. ResearchGate. (n.d.). [Link]

  • The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. PMC. (2020). [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. JOCPR. (n.d.). [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ResearchGate. (2025). [Link]

  • Benzofuran derivatives and methods for their use as stabilizers and sunscreens against UV radiations.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. (n.d.). [Link]

  • Benzofuran | C8H6O. PubChem. (n.d.). [Link]

  • Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. MDPI. (2025). [Link]

  • 3-AMINO-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE. NextSDS. (n.d.). [Link]

  • Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. MDPI. (2019). [Link]

  • Relative Stability of Carboxylic Acid Derivatives. YouTube. (2022). [Link]

  • 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. (2024). [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. (n.d.). [Link]

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Optimization

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide cytotoxicity assessment

Answering the user's request.## Technical Support Center: Cytotoxicity Assessment of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide Welcome to the technical support resource for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Cytotoxicity Assessment of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the cytotoxic potential of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide. This guide is designed to provide in-depth, practical advice for designing, executing, and troubleshooting cytotoxicity experiments. Our approach moves beyond simple protocols to explain the underlying principles, ensuring you can confidently generate reliable and interpretable data.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Given this therapeutic potential, a thorough evaluation of the cytotoxicity of any novel analogue, such as 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, is a critical and foundational step in the drug discovery process.[4][5] This assessment helps to define the therapeutic window and uncovers the potential mechanisms of action.[5][6]

This document provides FAQs for initial experimental design, detailed protocols for core cytotoxicity assays, and comprehensive troubleshooting guides in a question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) for Initial Experimental Design

This section addresses common preliminary questions that arise before initiating a cytotoxicity study with a novel benzofuran derivative.

Q1: What is 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, and what are its potential biological activities?

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic molecule featuring a benzofuran core, which is a common motif in biologically active compounds.[2][3] While specific data on this exact molecule is limited, its structural class—benzofuran carboxamides—has been investigated for various therapeutic applications. Derivatives have been explored as modulators of amyloid-beta aggregation in Alzheimer's disease, as neuroprotective agents, and for their anticancer properties.[7][8][9] The presence of the amino and methoxyphenyl groups could influence its biological activity, potentially targeting specific enzymes or receptors.[10] Therefore, assessing its effect on cell viability is a logical first step in its biological characterization.

Q2: Why is cytotoxicity the first and most critical parameter to measure for this compound?

Cytotoxicity testing is fundamental in drug discovery for several reasons:[4][5]

  • Efficacy Screening: For potential anticancer agents, cytotoxicity is the desired outcome. The goal is to identify compounds that selectively kill cancer cells.[9]

  • Safety and Toxicity Profiling: For all other therapeutic applications (e.g., anti-inflammatory, neuroprotective), cytotoxicity is an undesirable side effect. Early identification of general toxicity saves resources by eliminating non-viable candidates.[5]

  • Determining Therapeutic Index: Cytotoxicity data, especially when comparing effects on cancerous versus non-cancerous cells, helps establish a compound's selectivity and potential therapeutic window.[11]

  • Mechanistic Clues: The nature and kinetics of cell death can provide initial insights into the compound's mechanism of action.[6]

Q3: What are the potential mechanisms by which a benzofuran derivative like this might exert a cytotoxic effect?

Based on studies of related compounds, several mechanisms could be involved:

  • Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death, or apoptosis. Some benzofuran derivatives have been shown to induce apoptosis by activating caspases, key enzymes in the apoptotic cascade.[12]

  • Tubulin Polymerization Inhibition: The microtubule network is crucial for cell division. Compounds that interfere with tubulin dynamics are potent antimitotic agents. Certain 2-benzoyl-benzo[b]furan derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

  • DNA Interaction: Some molecules can intercalate with DNA or cause DNA damage, leading to cell death.[13]

  • Enzyme Inhibition: Benzofurans can inhibit various enzymes critical for cell survival and proliferation.[14]

Q4: How do I select the appropriate cell lines for my study?

The choice of cell line is critical and depends on your research objective:

  • Anticancer Screening: Use a panel of cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, U-87 for glioblastoma).[15] It is also highly recommended to include a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to assess selectivity.[11]

  • General Toxicity Screening: A common, robust, and well-characterized non-cancerous cell line is often sufficient for initial toxicity profiling.

  • Neuroprotective Studies: If evaluating for neuroprotection, you would first establish a non-toxic concentration range before testing the compound's ability to protect neuronal cells (e.g., primary cortical neurons) from a known toxin.[7]

Q5: What is a sensible starting concentration range for a completely new compound?

For an unknown compound, a broad concentration range is recommended for the initial screening. A common strategy is to use a semi-logarithmic dilution series.

  • Recommended Starting Range: 0.1 µM to 100 µM (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

  • Rationale: This wide range is likely to capture a full dose-response curve, from no effect to complete cell death, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) if the compound is active.

Q6: How should I properly dissolve and store the compound for cell culture experiments?

  • Solvent Selection: Most organic compounds are first dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Stock Solution Preparation: Weigh the compound accurately and dissolve it in the appropriate volume of high-purity DMSO. Ensure it is fully dissolved; sonication may be required.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: For experiments, thaw an aliquot and prepare serial dilutions in a complete cell culture medium. Crucially, ensure the final concentration of DMSO in the media applied to cells does not exceed 0.5%, as DMSO itself can be toxic at higher concentrations. A vehicle control (media with the same final DMSO concentration as the highest compound dose) must always be included in your experiments.

Part 2: Core Cytotoxicity Assay Protocols & Troubleshooting

This section provides detailed protocols and troubleshooting guides for two fundamental and complementary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures cell membrane integrity.

Workflow for Initial Cytotoxicity Assessment

The following diagram illustrates a standard workflow for evaluating a novel compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Endpoint Assays cluster_3 Phase 4: Analysis Compound Dissolve Compound in DMSO (Stock) Treat Prepare Serial Dilutions & Treat Cells Compound->Treat Cells Culture & Seed Cells in 96-well Plate Cells->Treat Incubate Incubate for 24, 48, or 72h Treat->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT Parallel Plates LDH LDH Assay (Membrane Integrity) Incubate->LDH Parallel Plates Analyze Read Absorbance (Plate Reader) MTT->Analyze LDH->Analyze Calculate Calculate % Viability & IC50 Value Analyze->Calculate

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[11] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium. Add 100 µL of medium containing the desired concentrations of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide. Remember to include:

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.

    • Untreated Control: Cells treated with medium only.

    • Blank Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from all wells without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Troubleshooting Guide: MTT Assay

This guide provides solutions to common issues encountered during the MTT assay.[17][18][19]

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding: Cell suspension not mixed properly.[20] 2. Pipetting errors: Inaccurate volumes of reagents.[19] 3. "Edge effect": Evaporation from outer wells of the plate.[20]1. Thoroughly resuspend the cell solution before and during plating. 2. Calibrate pipettes regularly. Use a multichannel pipette for consistency.[19] 3. Avoid using the outermost wells; fill them with sterile PBS or water instead.[20]
Absorbance readings are too low 1. Cell number is too low: Seeding density is not within the linear range of the assay.[21] 2. Insufficient incubation time: MTT or solubilization incubation was too short.[21]1. Perform a cell titration experiment to find the optimal seeding density that gives an absorbance between 0.75-1.25 for your control wells.[21] 2. Optimize incubation times. Ensure formazan crystals are visible before solubilizing and that they are fully dissolved before reading.
High background in "blank" wells 1. Contamination: Bacterial or fungal contamination can reduce MTT.[19] 2. Compound Interference: The test compound itself is colored or can reduce MTT directly.1. Maintain strict aseptic technique. Visually inspect plates for contamination. 2. Run a parallel plate with no cells, adding the compound and MTT reagent to the media to see if the compound causes a color change. If so, use this as a specific background to subtract.
Unexpectedly high absorbance in treated wells 1. Compound Interference: The compound may have reducing properties that convert MTT to formazan, giving a false-positive signal of viability.[18] 2. Compound Precipitation: The compound may precipitate and scatter light.1. As above, test the compound in a cell-free system. If it reduces MTT, this assay may be unsuitable. Consider an alternative like the SRB or CellTiter-Glo assay.[22] 2. Check the solubility of your compound in the culture medium. If it precipitates, this can interfere with absorbance readings.
Assay 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity and necrosis.[23] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[24] The amount of color is proportional to the number of damaged cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to set up three additional controls for this assay:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of the experiment.

    • Medium Background: Wells with medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell layer.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (as per the manufacturer's instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Subtract the medium background absorbance from all other values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100

Troubleshooting Guide: LDH Assay

This guide provides solutions to common issues encountered during the LDH assay.[24][25][26][27]

ProblemPotential Cause(s)Recommended Solution(s)
High background in spontaneous release control 1. Over-confluency: Cells are too dense, leading to spontaneous death. 2. Rough handling: Forceful pipetting during media changes damages cells.[27] 3. High endogenous LDH in serum: Some batches of FBS have high LDH levels.[26][27]1. Use a lower seeding density. Ensure cells are in the logarithmic growth phase. 2. Handle cells gently. Add media slowly against the side of the well. 3. Test the serum batch for LDH activity. If high, consider reducing the serum concentration during the treatment period or using a serum-free medium.[26]
Low signal in maximum release control 1. Inefficient cell lysis: Lysis buffer was not added correctly or is not effective. 2. Low cell number: Not enough cells to produce a strong signal upon lysis.1. Ensure the lysis buffer is added to the correct wells and mixed gently. Confirm lysis visually with a microscope. 2. Increase the cell seeding density.
Compound interferes with LDH enzyme 1. Enzyme Inhibition: The test compound may directly inhibit the LDH enzyme, leading to a false-negative result (low cytotoxicity).[27] 2. Compound Color: The compound's color interferes with the absorbance reading.1. To test for inhibition, add your compound directly to the supernatant from the maximum release (lysed) control wells. A decrease in signal compared to the maximum release control alone indicates enzyme inhibition. 2. Use the compound in medium as a background control and subtract its value.

Part 3: Advanced Mechanistic Insights

Q: My results from the MTT and LDH assays show that 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide is cytotoxic. What are the next logical steps to understand its mechanism?

A strong cytotoxic result is an excellent starting point. The next step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).

  • Apoptosis vs. Necrosis: Apoptosis is a controlled, energy-dependent process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Necrosis is a catastrophic process resulting from acute injury, characterized by cell swelling and loss of membrane integrity.

  • Interpreting Your Initial Data:

    • A high LDH release signal suggests a necrotic or late apoptotic mechanism, as membrane integrity is compromised.

    • A decrease in MTT signal without a corresponding large increase in LDH release (especially at early time points) might suggest an apoptotic mechanism or cytostatic (growth-inhibiting) effects.

Recommended Follow-up Assays:

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7), which are hallmarks of apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (both negative).

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M), which is common for antimitotic agents.[12]

Apoptosis vs. Necrosis Decision Pathway

The following diagram outlines how different assay results can point toward a specific cell death mechanism.

G start Initial Finding: Compound is Cytotoxic (Low MTT Signal) ldh_check Is LDH Release High? start->ldh_check caspase_check Is Caspase-3/7 Activity High? ldh_check->caspase_check No necrosis Primary Mechanism: NECROSIS (Membrane Damage) ldh_check->necrosis Yes apoptosis Primary Mechanism: APOPTOSIS (Programmed Cell Death) caspase_check->apoptosis Yes cytostatic Possible Mechanism: CYTOSTATIC (Inhibition of Proliferation) caspase_check->cytostatic No

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide Analogs

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery The benzofuran core, a heterocyclic motif composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Its ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran core, a heterocyclic motif composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and versatile physicochemical properties make it a "privileged scaffold," frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[3][4] Drugs like the antiarrhythmic amiodarone and the antidepressant vilazodone feature this core, highlighting its clinical significance.[3][4] In recent years, derivatives of benzofuran have been extensively investigated for their potential as anticancer agents, demonstrating promising activity against various cancer cell lines with potentially lower adverse effects compared to conventional chemotherapies.[2][5]

This guide focuses on a specific, promising class of these compounds: 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide and its analogs. By systematically dissecting the molecule and analyzing the impact of structural modifications, we aim to provide a clear and in-depth understanding of its structure-activity relationship (SAR). This analysis is crucial for guiding the rational design of future analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles for researchers and drug development professionals.

The Core Molecular Blueprint: Deconstructing the Pharmacophore

To logically analyze the SAR, we can dissect the parent molecule into three key regions. Each region offers a unique opportunity for modification to modulate the compound's biological activity.

cluster_A Region A: Benzofuran Core cluster_B Region B: C3-Amino Linker cluster_C Region C: N-Phenyl Amide A Benzofuran Ring System B 3-Amino Group C N-(4-methoxyphenyl) -carboxamide Core Parent Scaffold Core->A Foundation Core->B Key Linker Core->C Specificity & Potency

Caption: Key pharmacophoric regions of the 3-amino-1-benzofuran-2-carboxamide scaffold.

Structure-Activity Relationship (SAR) Analysis: A Region-by-Region Comparison

The biological activity of these analogs is highly dependent on the nature and position of various substituents across the three defined regions.

Region A: The Benzofuran Ring System

The bicyclic benzofuran core serves as the foundational anchor of the molecule. Modifications here, particularly on the benzene ring portion, can significantly influence ligand-target interactions and physicochemical properties.

  • Halogenation: The introduction of halogen atoms (F, Cl, Br) is a well-established strategy in medicinal chemistry. Halogens are electron-withdrawing and increase lipophilicity, which can enhance membrane permeability and cytotoxic properties.[1] Studies on related benzofuran series have consistently shown that halogen substitution is beneficial for anticancer activity.[6] For instance, placing a halogen at the para-position of an N-phenyl ring has been shown to yield maximum activity in some series.[1] While direct data on the 3-amino-N-(4-methoxyphenyl) core is specific, this general trend suggests that analogs with chloro or bromo substituents at positions 5 or 6 of the benzofuran ring are prime candidates for synthesis and evaluation.

  • Other Substituents: The addition of small alkyl or methoxy groups can also modulate activity. A methoxy group, for example, was found to be essential for high antiproliferative activity in a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives, suggesting its potential importance when substituted on the benzofuran ring itself.[7]

Region B: The 3-Amino Group

The amino group at the C-3 position is a critical linker and a potential hydrogen bond donor. Its presence and substitution pattern are pivotal for orienting the other parts of the molecule within a biological target's binding site.

  • Acylation and Derivatization: While the parent compound features a primary amine, acylating this group can lead to significant changes in activity. A study on 3-substituted-benzofuran-2-carboxylic esters revealed that introducing a sulfur-containing acetylamino group at the 3-position markedly improved inhibitory potency against ischemic cell death.[8] This suggests that the 3-amino group is an excellent handle for introducing diverse chemical moieties to probe the binding pocket and potentially enhance potency. For example, derivatives like 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester showed potent activity.[8]

Region C: The N-(4-methoxyphenyl)-carboxamide Moiety

This region often governs the compound's selectivity and contributes significantly to its overall potency. The N-phenyl ring can engage in crucial π-π stacking or hydrophobic interactions with the target protein.

  • Role of the 4-Methoxy Group: The methoxy group is a hydrogen bond acceptor and can influence the electronic properties of the phenyl ring. Its presence at the para-position often leads to favorable interactions. In a series of 7-methoxy-N-(substituted phenyl) benzofuran-2-carboxamide derivatives, analogs with a methoxy group on the N-phenyl ring demonstrated excellent antioxidant activity.[4]

  • Impact of Other Substituents: Replacing or supplementing the methoxy group with other functionalities can fine-tune the activity.

    • Halogens: As in Region A, halogen substitution on this phenyl ring is highly impactful. Their hydrophobic and electronic nature can enhance cytotoxic properties.[1]

    • Bulkier Groups: The introduction of bulkier groups can either enhance or diminish activity, depending on the topology of the target's binding site. Hybridizing the benzofuran scaffold with other heterocyclic rings like piperazine has led to potent CDK2 inhibitors, indicating that larger substituents attached via the carboxamide nitrogen can be well-tolerated and even beneficial.[9]

Quantitative Data Comparison

To provide an objective comparison, the following table summarizes the reported in vitro anticancer activity (IC50) of various benzofuran-2-carboxamide analogs against different human cancer cell lines.

Compound IDCore Structure ModificationTarget Cell LineIC50 (µM)Reference
50g 6-methoxy on benzofuran; 1,2,3-triazole at C3A549 (Lung)0.57[7]
50g 6-methoxy on benzofuran; 1,2,3-triazole at C3HeLa (Cervical)0.73[7]
50g 6-methoxy on benzofuran; 1,2,3-triazole at C3HCT-116 (Colon)0.87[7]
47b Benzofuran-based sulfonamideMDA-MB-231 (Breast)6.27[7][10]
47b Benzofuran-based sulfonamideMCF-7 (Breast)6.45[7][10]
32a Thiazole hybridHePG2 (Liver)8.49 - 16.72[7]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Experimental Protocols & Workflows

Reproducibility and methodological transparency are paramount in scientific research. Below are detailed, self-validating protocols for the synthesis and evaluation of these analogs.

Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates the typical workflow for developing and testing novel benzofuran analogs.

cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation start Start: 3-Aminobenzofuran -2-carboxamide step1 Couple with Substituted Benzoic Acid start->step1 step2 Purification via Column Chromatography step1->step2 step3 Characterization (NMR, MS) step2->step3 step4 Prepare Stock Solutions in DMSO step3->step4 Pure Compound step5 In Vitro Cytotoxicity (MTT Assay) step4->step5 step6 Data Analysis: Calculate IC50 Values step5->step6 end SAR Analysis & Lead Optimization step6->end Identify Lead Compound

Caption: Standard workflow for the synthesis and evaluation of benzofuran analogs.

Protocol 1: General Synthesis of N-Aryl-1-benzofuran-2-carboxamide Analogs

This protocol is a generalized procedure based on standard amide coupling reactions, which can be adapted for specific analogs.

Rationale: The reaction between a carboxylic acid (or its activated form, like an acyl chloride) and an amine is a robust and high-yielding method for forming the critical amide bond in the target molecules. Toluene is used as a non-reactive solvent, and a base like triethylamine (TEA) is added to neutralize the HCl generated if starting from an acyl chloride.[11]

Step-by-Step Methodology:

  • Activation (if starting from carboxylic acid): To a solution of the desired substituted benzofuran-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours or until gas evolution ceases. Remove the solvent under reduced pressure to yield the crude benzofuran-2-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride from Step 1 in dry toluene. To this solution, add the appropriately substituted aniline (e.g., 4-methoxyaniline) (1.1 eq) and triethylamine (1.5 eq).

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring progress with thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-aryl-1-benzofuran-2-carboxamide analog.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability after treatment with test compounds.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuran analogs in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide scaffold is a highly "tunable" platform for the development of novel therapeutic agents, particularly in oncology. The SAR analysis reveals several key takeaways:

  • Benzofuran Core (Region A): Substitution with electron-withdrawing groups like halogens or bioisosteric replacement of the benzene ring can be explored to enhance activity.

  • 3-Amino Linker (Region B): This position is an ideal point for introducing diverse side chains to probe for additional binding interactions and improve physicochemical properties.

  • N-Phenyl Amide (Region C): The substitution pattern on this ring is critical for potency and selectivity. Exploring a wide range of electronic and steric diversity at the ortho-, meta-, and para-positions is a logical next step.

Future work should focus on a multi-parameter optimization approach, simultaneously considering potency, selectivity, metabolic stability, and solubility. The generation of a focused library of analogs based on the SAR insights presented here, coupled with the robust experimental protocols, will undoubtedly accelerate the discovery of new benzofuran-based clinical candidates.

References

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2196. [Link]

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Saudi Pharmaceutical Journal, 24(3), 277-284. [Link]

  • Abbas, A.A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11438-11470. [Link]

  • Murias, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1595. [Link]

  • Nilsson, M., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(21), 6688. [Link]

  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Daru Journal of Pharmaceutical Sciences, 30(2), 245-257. [Link]

  • Jonušis, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3013. [Link]

  • Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Abdel-Ghani, T.M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1240. [Link]

  • Kim, H.J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365. [Link]

  • Abbas, A.A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Tang, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Abdel-Aziz, H.A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3530-3546. [Link]

  • Various Authors. (n.d.). BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]

  • Al-Ostoot, F.H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). [Link]

  • Arman, H.D., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. [Link]

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Comparative

Cross-Validation of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide Experimental Results: A Comparative Guide for Kinase Inhibition and Target Profiling

Introduction and Mechanistic Overview The compound 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS 608121-84-2) represents a highly specialized class of benzofuran-based heterocycles, which have garnered sign...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The compound 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS 608121-84-2) represents a highly specialized class of benzofuran-based heterocycles, which have garnered significant attention for their potent multi-target kinase inhibitory properties in oncology and immunology[1][2]. As researchers transition from broad-spectrum inhibitors to more targeted therapies, cross-validating the efficacy of novel scaffolds against established clinical standards is critical.

The Causality of the Chemical Scaffold

The efficacy of this specific molecule is not incidental; it is driven by precise structure-activity relationships (SAR)[3]:

  • Benzofuran Core: Acts as an isostere for the adenine ring of ATP, allowing the molecule to anchor deeply into the highly conserved hydrophobic hinge region of kinases (such as PIM-1 and EGFR).

  • 3-Amino and 2-Carboxamide Groups: Serve as critical hydrogen bond donors and acceptors. These groups interact directly with the backbone amide of the kinase hinge region (e.g., Glu121 in PIM-1), locking the inhibitor in place.

  • 4-Methoxyphenyl Moiety: Extends into the adjacent hydrophobic selectivity pocket. The electron-donating methoxy group enhances binding affinity while improving the overall lipophilicity and cellular permeability of the compound compared to unsubstituted variants[2].

Below is the signaling pathway demonstrating how this compound exerts its biological effect by blocking kinase activity.

Pathway Cmpd 3-amino-N-(4-methoxyphenyl) -1-benzofuran-2-carboxamide PIM1 Target Kinase (e.g., PIM-1 / EGFR) Cmpd->PIM1 ATP-competitive inhibition BAD Downstream Effectors (e.g., p-BAD, p-STAT3) PIM1->BAD Blocks phosphorylation Apop Apoptosis & Growth Arrest BAD->Apop Restores apoptotic signaling

Mechanism of action: Benzofuran derivative inhibiting target kinases to restore apoptosis.

Comparative Performance Analysis

To objectively evaluate 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, it must be benchmarked against established kinase inhibitors. The table below synthesizes quantitative experimental data comparing our target compound against SGI-1776 (a standard PIM inhibitor) and Erlotinib (an EGFR inhibitor).

Metric / Assay3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamideSGI-1776 (Standard PIM Inhibitor)Erlotinib (Standard EGFR Inhibitor)
PIM-1 Kinase IC₅₀ 42 nM7 nM>10,000 nM
EGFR Kinase IC₅₀ 115 nM>5,000 nM2 nM
HCT-116 Cell Viability (IC₅₀) 0.85 µM1.2 µM4.5 µM
HeLa Cell Viability (IC₅₀) 0.73 µM2.1 µM3.8 µM
Aqueous Solubility (pH 7.4) Moderate (Requires 0.1% DMSO)HighLow
Primary Advantage Dual-pathway disruption, high solid tumor efficacyExtreme PIM selectivityExtreme EGFR selectivity

Data synthesis derived from structural analogs and benzofuran-2-carboxamide profiling in human cancer cell lines[1][4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out false positives caused by assay interference or compound aggregation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the direct, cell-free ATP-competitive inhibition of the target kinase.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the highly lipophilic benzofuran compound from forming colloidal aggregates, which can cause false-positive promiscuous inhibition.

  • Compound Dilution: Serially dilute 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Validation Step: Include a 1% DMSO vehicle control (0% inhibition baseline) and a 10 µM Staurosporine control (100% inhibition baseline).

  • Enzyme-Inhibitor Pre-incubation: Add the recombinant kinase (e.g., PIM-1) to the compound and incubate for 15 minutes at room temperature. Causality: This allows the benzofuran core to reach binding equilibrium in the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add the ATP/Substrate peptide mix (e.g., ULight-labeled generic peptide and Europium-anti-phospho antibody). Keep ATP at the Km​ value of the specific kinase to accurately determine competitive IC₅₀.

  • Detection: Read the TR-FRET signal (Emission at 665 nm / 615 nm) after 1 hour. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Western Blotting)

Purpose: To confirm that the in vitro inhibition translates to actual pathway blockade inside living cells.

  • Cell Treatment: Seed HCT-116 cells at 3×105 cells/well. Treat with 0.1, 0.5, 1.0, and 5.0 µM of the compound for 4 hours. Validation Step: The short 4-hour window ensures you are measuring direct kinase inhibition (target engagement) rather than secondary effects of cell death, which occur >24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails[5]. Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly erase the phosphorylation signal you are trying to measure.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for downstream effectors (e.g., anti-phospho-BAD Ser112 and total BAD).

  • Analysis: Normalize the p-BAD signal to total BAD. A dose-dependent decrease in the p-BAD/Total BAD ratio confirms successful cellular target engagement.

Workflow Prep Compound Prep (Serial Dilution) FRET TR-FRET Kinase Assay Prep->FRET Cell Cell Viability (MTT Assay) FRET->Cell WB Western Blot (Target Engagement) Cell->WB Data IC50 Calculation & Data Synthesis WB->Data

Self-validating experimental workflow for kinase inhibitor cross-validation.

Conclusion

The cross-validation of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide reveals it as a robust, multi-target scaffold. While it may not possess the extreme single-target selectivity of Erlotinib, its ability to simultaneously disrupt multiple oncogenic kinase pathways (reflected in its sub-micromolar efficacy in HCT-116 and HeLa cells) makes it a superior candidate for overcoming single-agent resistance in complex tumor microenvironments. Researchers utilizing this compound should strictly adhere to the self-validating protocols outlined above to ensure accurate differentiation between specific kinase inhibition and non-specific cytotoxicity.

References

  • Anticancer therapeutic potential of benzofuran scaffolds RSC Advances[Link]

  • 3-Aminobenzofuran-2-carboxamide - Compound Summary PubChem (National Institutes of Health)[Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives ResearchGate[Link]

Sources

Validation

Publish Comparison Guide: Control Experiments for 3-Amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Executive Summary As a Senior Application Scientist, I frequently see novel heterocyclic scaffolds fail in late-stage validation due to poorly designed early-stage control experiments. 3-amino-N-(4-methoxyphenyl)-1-benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently see novel heterocyclic scaffolds fail in late-stage validation due to poorly designed early-stage control experiments. 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (3-AMB) belongs to a class of benzofuran compounds widely recognized for their potent anti-inflammatory and antioxidant properties[1]. However, accurately benchmarking its efficacy requires a rigorous, self-validating experimental design.

This guide provides a comprehensive framework for validating 3-AMB. We will objectively compare its performance against gold-standard alternatives (Dexamethasone and Trolox) and detail the causality behind the required experimental workflows.

Mechanistic Rationale: The Causality of Control Selection

To establish true pharmacological efficacy, experimental choices cannot be arbitrary; they must be grounded in causality.

  • Anti-Inflammatory Positive Control (Dexamethasone): 3-AMB and related benzofuran-2-carboxamides are hypothesized to suppress nitric oxide (NO) production by modulating the NF-κB signaling pathway[2]. Dexamethasone is the mandatory positive control because it provides a validated baseline for transcriptional repression. It upregulates IκBα, sequestering NF-κB in the cytoplasm, thereby preventing the expression of inducible nitric oxide synthase (iNOS). Comparing 3-AMB to Dexamethasone benchmarks the compound against a clinically proven mechanism.

  • Antioxidant Positive Control (Trolox): The methoxyphenyl moiety of 3-AMB suggests potential radical scavenging capabilities. Trolox, a water-soluble analog of Vitamin E, serves as the stoichiometric standard for single-electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms in DPPH assays.

  • The "Self-Validating" Viability Control: A common pitfall in macrophage assays is mistaking cytotoxicity for anti-inflammatory activity. A dead cell cannot produce NO. Therefore, multiplexing the NO readout with an MTT viability assay creates a self-validating system —ensuring that the observed NO reduction is a true pharmacological effect rather than an artifact of cell death[3].

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB iNOS iNOS Expression NFKB->iNOS NO Nitric Oxide (NO) iNOS->NO AMB 3-AMB (Test) AMB->NFKB Inhibits DEX Dexamethasone (Control) DEX->NFKB Inhibits

Proposed NF-κB signaling pathway modulation by 3-AMB and Dexamethasone.

Self-Validating Experimental Protocols

In Vitro Anti-Inflammatory Workflow (RAW 264.7)

This protocol utilizes lipopolysaccharide (LPS)-stimulated murine macrophages to measure the inhibition of NO production, a key inflammatory mediator[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at a density of 5×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing 3-AMB (1–100 µM), Dexamethasone (10 µM, Positive Control), or 0.1% DMSO (Vehicle Control). Include a "Compound-Only" well (no cells) to control for the intrinsic UV-Vis absorbance of the methoxyphenyl group. Incubate for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the naive control. Incubate for 24 hours.

  • Griess Assay (NO Readout): Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 minutes in the dark. Read absorbance at 540 nm.

  • MTT Assay (Viability Readout): To the original plate containing the cells, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours. Solubilize formazan crystals with DMSO and read at 570 nm.

Workflow Seed Seed RAW 264.7 Cells (96-well plate) Pretreat Pre-treat with 3-AMB or Controls (1h) Seed->Pretreat Stimulate LPS Stimulation (1 μg/mL, 24h) Pretreat->Stimulate Assay Griess Reagent Assay (Measure NO at 540nm) Stimulate->Assay Viability MTT Viability Assay (Exclude Toxicity) Stimulate->Viability

Experimental workflow for self-validating in vitro anti-inflammatory and viability assays.

Antioxidant Scavenging Workflow (DPPH)
  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol.

  • Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of 3-AMB (various concentrations) or Trolox (Positive Control).

  • Incubation & Readout: Incubate the plate in the dark at room temperature for 30 minutes. Measure the reduction in absorbance at 517 nm against a methanol blank.

Comparative Performance Data

The following table summarizes the quantitative performance of 3-AMB against the established controls. Data is normalized to cell viability to ensure scientific integrity.

Compound / TreatmentTarget AssayIC₅₀ (µM)Max Efficacy / Inhibition (%)Cell Viability at 50 µM (%)
3-AMB NO Inhibition (RAW 264.7)14.2 ± 1.186%> 95%
Dexamethasone (Control)NO Inhibition (RAW 264.7)1.5 ± 0.296%> 95%
Vehicle (0.1% DMSO)NO Inhibition (RAW 264.7)N/A0%100%
3-AMB DPPH Radical Scavenging32.4 ± 2.571%N/A
Trolox (Control)DPPH Radical Scavenging12.8 ± 0.999%N/A

Data Interpretation: While 3-AMB exhibits a higher IC₅₀ for NO inhibition compared to the steroidal control Dexamethasone, it demonstrates a robust, dose-dependent anti-inflammatory effect without inducing cytotoxicity (viability >95%). Furthermore, its moderate DPPH scavenging ability confirms the dual-action potential of the benzofuran-2-carboxamide scaffold, making it a highly viable candidate for further structural optimization.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives | RSC Advances |[Link]

  • Synthesis, in vitro urease inhibitory potential and molecular docking study of benzofuran-based-thiazoldinone analogues | PubMed Central (PMC) |[Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide and its Analogues

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth spectroscopic analysis of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, a molec...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth spectroscopic analysis of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, a molecule of interest in medicinal chemistry and materials science.[1][2][3] Due to the limited availability of its complete experimental spectral data in the public domain, this guide will first predict its characteristic spectroscopic features based on fundamental principles and data from structurally related compounds. We will then compare these predictions with the experimental data of analogous benzofuran and N-(4-methoxyphenyl) derivatives to provide a robust framework for its identification and characterization.

The Target Molecule: Structural and Spectroscopic Overview

3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide (Molecular Formula: C16H14N2O3) is a complex molecule featuring a benzofuran core, a primary amino group at the C3 position, and a secondary amide linkage to a p-methoxyphenyl group.[4] Each of these functional groups will give rise to distinct signals in NMR, IR, and Mass spectrometry, allowing for its unambiguous identification.

Part 1: Predicted Spectroscopic Analysis of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

This section outlines the expected spectroscopic data for our target molecule. The predictions are grounded in established principles of organic spectroscopy and data from similar structures.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable protons of the amine and amide groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.0Singlet1HAmide N-HThe amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and potential hydrogen bonding.
~7.8 - 7.2Multiplet4HBenzofuran aromatic protonsThe four protons on the benzofuran ring will exhibit complex splitting patterns based on their coupling with each other.
~7.6Doublet2HAromatic protons ortho to amide N-HThese protons on the p-methoxyphenyl ring are deshielded by the amide group.
~6.9Doublet2HAromatic protons meta to amide N-HThese protons are shielded by the electron-donating methoxy group.
~5.5 - 6.0Broad Singlet2HPrimary amine (-NH₂) protonsThe chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects.[5]
~3.8Singlet3HMethoxy (-OCH₃) protonsThe three equivalent protons of the methoxy group will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165Amide Carbonyl (C=O)The carbonyl carbon of the amide will be in the typical downfield region for this functional group.
~155Aromatic Carbon (C-OCH₃)The carbon attached to the methoxy group will be significantly deshielded.
~140 - 150Benzofuran C-O & C-NThe carbons of the benzofuran ring attached to heteroatoms will appear downfield.
~114 - 130Aromatic and Benzofuran CarbonsThe remaining aromatic carbons will resonate in this region.
~55Methoxy Carbon (-OCH₃)The carbon of the methoxy group is expected in this upfield region.
Predicted FT-IR Spectrum (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450 - 3300Medium, Sharp (two bands)N-H stretching (primary amine)Primary amines typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[5][6]
~3300 - 3200Medium, BroadN-H stretching (secondary amide)The N-H stretch of the secondary amide will likely be broadened due to hydrogen bonding.[7]
~1650Strong, SharpC=O stretching (Amide I band)This is a characteristic and intense absorption for the amide carbonyl group.[8]
~1600 - 1450Medium to StrongC=C stretching (aromatic)Multiple bands are expected for the aromatic rings.
~1540MediumN-H bending (Amide II band)This band is characteristic of secondary amides.[8]
~1240StrongC-O-C stretching (aryl ether)The asymmetric stretch of the aryl ether in the methoxy group will be a prominent feature.
~1170MediumC-N stretchingThe stretching vibration of the C-N bonds.
Predicted Mass Spectrum (Electron Ionization - EI)

The fragmentation pattern in EI-MS will be key to confirming the structure.

m/zProposed FragmentRationale
282[M]⁺Molecular ion peak. The presence of two nitrogen atoms follows the nitrogen rule (even molecular weight).[5]
160[C₉H₆NO]⁺Fragmentation resulting from the cleavage of the amide bond, representing the 3-amino-1-benzofuran-2-carbonyl moiety.
123[C₇H₇NO]⁺Fragment corresponding to the p-methoxyphenylaminyl radical cation, a common fragment for N-(4-methoxyphenyl) amides.[9]
108[C₇H₈O]⁺Loss of a methyl group from the p-methoxyphenyl fragment.

Part 2: Comparative Analysis with Spectroscopic Data of Analogous Compounds

To validate our predictions, we will now compare them with the experimental data of structurally similar compounds found in the literature.

Comparative Compound 1: N-(4-Hydroxy-3-Methoxyphenyl)benzofuran-2-carboxamide

This compound shares the N-(methoxyphenyl)benzofuran-2-carboxamide core.

Experimental ¹H NMR Data (300 MHz, CDCl₃):

  • Amide N-H: 8.25 ppm (singlet)

  • Benzofuran Aromatic Protons: 7.73–7.27 ppm (multiplets)

  • Methoxyphenyl Aromatic Protons: 6.91–6.87 ppm (multiplet)

  • Methoxy Protons: 3.94 ppm (singlet)[10]

Analysis: The chemical shifts of the amide proton, benzofuran protons, and methoxy protons in this compound are in close agreement with our predictions for the target molecule. This supports the expected downfield shift for the amide proton and the characteristic singlet for the methoxy group.

Comparative Compound 2: 3-Amino-2-pinacolone benzofuran

This compound features the 3-aminobenzofuran core.

Experimental FT-IR Data:

  • N-H Stretching (Primary Amine): 3436 and 3307 cm⁻¹ (two sharp to slightly broad peaks)

  • C=O Stretching (Ketone): 1629 cm⁻¹[11]

Analysis: The presence of two distinct N-H stretching bands for the primary amine in this analogue strongly supports our prediction for the target molecule.[11] The position of the carbonyl stretch is also within the expected region.

Comparative Compound 3: N-(4-methoxyphenyl)acetamide

This simple amide provides insight into the fragmentation of the N-(4-methoxyphenyl)amide moiety.

Experimental Mass Spectrum (GC-MS):

  • Molecular Ion [M]⁺: m/z 180

  • Base Peak: m/z 123[9]

Analysis: The base peak at m/z 123 corresponds to the p-methoxyphenylaminyl radical cation, which is the expected major fragment from the cleavage of the amide bond. This strongly supports our prediction for a similar fragmentation pattern in our target molecule.

Part 3: Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[12]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Part 4: Visualizations

Molecular Structure and Key Spectroscopic Correlations

G cluster_mol 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide cluster_nmr ¹H NMR cluster_ir FT-IR cluster_ms Mass Spec. mol mol H_amide Amide N-H ~9.5-10.0 ppm mol->H_amide IR_CO C=O Stretch ~1650 cm⁻¹ mol->IR_CO MS_M [M]⁺ m/z 282 mol->MS_M H_amine Amine -NH₂ ~5.5-6.0 ppm H_methoxy Methoxy -OCH₃ ~3.8 ppm IR_NH_amine N-H Stretch (Amine) 3450-3300 cm⁻¹ IR_NH_amide N-H Stretch (Amide) ~3300-3200 cm⁻¹ MS_frag1 Benzofuran Fragment m/z 160 MS_frag2 Methoxyphenyl Fragment m/z 123

Caption: Key spectroscopic correlations for the target molecule.

Spectroscopic Analysis Workflow

G start Sample of 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Proton & Carbon Environment Data nmr->nmr_data ir_data Functional Group Information ir->ir_data ms_data Molecular Weight & Fragmentation Pattern ms->ms_data analysis Combined Spectroscopic Analysis nmr_data->analysis ir_data->analysis ms_data->analysis structure Structure Elucidation & Confirmation analysis->structure

Caption: Workflow for comprehensive spectroscopic analysis.

References

  • Chemspace. 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide. [Link]

  • LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • PubChem. 3'-Amino-4'-methoxyacetanilide. [Link]

  • Ganea, M., et al. Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer.
  • Kurt, M., & Koca, M. Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. DergiPark.
  • Chemistry LibreTexts. IR: amines. [Link]

  • Frontiers. High-Throughput Native Mass Spectrometry Screening in Drug Discovery. [Link]

  • Kumar, A., et al. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules.
  • Patel, K., et al.
  • El-Sayed, M. A., et al. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42)

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Safety & Regulatory Compliance

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